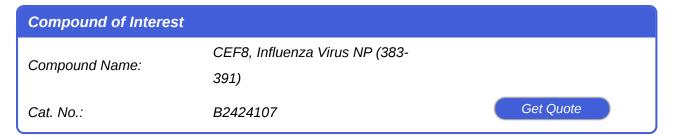


Immunogenicity of Influenza Virus Nucleoprotein (383-391): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for universal influenza vaccine strategies. Within the NP, the peptide spanning amino acids 383-391, with the sequence SRYWAIRTR, has been identified as a critical, immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B*2705 allele.[1][2][3] This technical guide provides an in-depth overview of the immunogenicity of the NP (383-391) peptide, consolidating key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental workflows. Understanding the immunological characteristics of this epitope is paramount for the development of T-cell-based vaccines and immunotherapies against influenza.

Core Concepts

The immunogenicity of the NP (383-391) peptide is primarily attributed to its ability to be processed and presented by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-B*2705, on the surface of infected cells.[4][5] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, triggering a cascade of signaling events that lead to T-cell activation, proliferation, and the execution of effector functions.[6][7] These effector functions include the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in target cells, and the secretion of



pro-inflammatory cytokines such as interferon-gamma (IFN- γ) and tumor necrosis factor-alpha (TNF- α), which have direct antiviral effects and further modulate the immune response.[7][8]

Mutations within this epitope, particularly at the arginine residue at position 384 (R384G/K), have been shown to abrogate binding to HLA-B*2705, leading to a loss of CTL recognition and representing a mechanism of viral immune escape.[3][9] This highlights the critical role of this specific residue as an anchor for MHC binding.[9]

Data Presentation

Table 1: In Vitro Cytotoxicity of NP (383-391)-Specific CTLs



Effector Cells	Target Cells	Effector:Target (E:T) Ratio	% Specific Lysis	Reference
NP (383-391)- specific CD8+ T- cell line	Autologous BLCL + NP (383- 391) peptide	10:1	73.9%	[10]
NP (383-391)- specific CD8+ T- cell line	Autologous BLCL infected with Influenza A virus (expressing NP)	10:1	40.6%	[10]
NP (383-391)- specific CD8+ T- cell clone	HLA-B <i>2705+</i> BLCL + NP (383- 391) peptide	Not Specified	High	[3]
NP (383-391)- specific CD8+ T- cell clone	HLA-B2705+ BLCL infected with Influenza A/NL/94-384R (wild-type NP)	Various	Dose-dependent	[3]
NP (383-391)- specific CD8+ T- cell clone	HLA-B2705+ BLCL infected with Influenza A/NL/94-384G (R384G mutant NP)	Various	No recognition	[3]
In vitro stimulated PBMC from HLA- B2705+ donor	Autologous BLCL + NP (383- 391) peptide	Various	Dose-dependent	[3]
NP/B27 CTL Clone	HLA-A3- and - B27-positive B- LCL + SRYWAIRTR peptide	10:1	~50% (at 1μM peptide)	[11]



HLA-A3- and - NP/B27 CTL B27-positive B- LCL + $2\mu M$ recombinant NP

BLCL: B-lymphoblastoid cell line

Table 2: Cytokine Production in Response to NP (383-391)



Responding Cells	Stimulant	Cytokine Measured	Key Findings	Reference
CD8+ T cells from HLA- A0201/HLA- B2705 co- expressing individuals	NP (383-391) peptide	IFN-y, TNF-α	Higher production compared to M1 (58-66) specific responses.	[8]
PBMC from HLA- B2705+ donors	NP (383-391) peptide	IFN-γ	10.6% of CD8+ T cells were specific for the NP (383-391) epitope in one donor.	[3]
PBMC from HLA- B2705+ healthy controls	NP (383-391) peptide	TNF-α	Recognized by PBL from AS patients but not healthy controls in one study.	[12]
Peptide- restimulated PBMCs from AS patients and healthy controls	NP (383-391) peptide	IFN-y	Elicits a specific T-cell response in some individuals, regardless of disease status.	[13]

PBMC: Peripheral blood mononuclear cells; AS: Ankylosing Spondylitis

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing the NP (383-391) peptide (SRYWAIRTR). The following is a generalized protocol based on Fmoc (9-



fluorenylmethyloxycarbonyl) chemistry.[1][2][4][14][15]

- a. Resin Preparation:
- Select a suitable resin, such as Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid.[2]
- Swell the resin in N,N-dimethylformamide (DMF) for approximately 15-60 minutes.[1][2]
- If using an unloaded resin, couple the first amino acid (Arginine) to the resin.[2]
- b. Peptide Chain Elongation:
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resinbound amino acid using a solution of 20% piperidine in DMF. This is typically a 20-60 minute incubation.[2][14]
- Washing: Thoroughly wash the resin with DMF to remove the piperidine and deprotection byproducts.[1]
- Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Threonine) with a
 coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
 hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).[1][14] Add the
 activated amino acid to the resin and allow the coupling reaction to proceed.
- Washing: Wash the resin with DMF to remove excess reagents and byproducts.
- Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Arginine, Isoleucine, Alanine, Tryptophan, Tyrosine, Arginine, Serine).
- c. Cleavage and Deprotection:
- Once the peptide chain is complete, remove the N-terminal Fmoc group.[1]
- Wash the resin with DMF and then with dichloromethane (DCM).[1]
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove



side-chain protecting groups.[4]

- Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Generation of NP (383-391)-Specific Cytotoxic T Lymphocyte (CTL) Clones

Generating CTL clones specific for the NP (383-391) epitope is essential for in vitro functional studies.[16][17][18][19][20]

- a. In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs):
- Isolate PBMCs from HLA-B*2705 positive donors using FicoII-Paque density gradient centrifugation.
- Stimulate the PBMCs with the synthetic NP (383-391) peptide at a concentration of 1-10 μg/mL in the presence of low-dose interleukin-2 (IL-2).
- Co-culture for 7-10 days to allow for the expansion of antigen-specific T cells.
- b. Isolation of Single Antigen-Specific T Cells (Limiting Dilution):
- After the initial stimulation, serially dilute the T cell culture in 96-well plates to a concentration of approximately 0.5-1 cell per well.[17]
- Add irradiated feeder cells (e.g., allogeneic PBMCs and an EBV-transformed Blymphoblastoid cell line) and phytohemagglutinin (PHA) to each well to support T cell growth.
- Culture the plates in the presence of IL-2 for 2-4 weeks.
- c. Screening and Expansion of Clones:
- Screen the wells with visible cell growth for specificity by testing their ability to recognize target cells pulsed with the NP (383-391) peptide in a functional assay (e.g., IFN-y ELISPOT or a small-scale cytotoxicity assay).



- Expand the positive clones by transferring them to larger culture vessels with fresh feeder cells and IL-2.
- Periodically re-stimulate the clones with peptide-pulsed antigen-presenting cells to maintain their growth and functionality.

Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay quantitatively measures the ability of CTLs to lyse target cells.[3][9][10][11]

- a. Target Cell Preparation:
- Use an appropriate target cell line, such as an HLA-B*2705 positive B-lymphoblastoid cell line (BLCL).
- Label the target cells with 51Cr by incubating them with Na251CrO4 for 1-2 hours at 37°C.
- Wash the labeled target cells thoroughly to remove unincorporated 51Cr.
- Pulse a subset of the target cells with the NP (383-391) peptide (1-10 μ g/mL) for 1 hour at 37°C. Use unpulsed cells as a negative control.
- b. Cytotoxicity Assay:
- Plate the labeled target cells (pulsed and unpulsed) in a 96-well V-bottom plate.
- Add the NP (383-391)-specific CTLs (effector cells) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).
- Incubate the plate for 4-6 hours at 37°C.
- Centrifuge the plate and collect the supernatant from each well.
- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.



c. Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

IFN-y Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[13]

- a. Plate Coating:
- Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
- Wash the plate to remove unbound antibody and block with a protein solution (e.g., BSA or serum) to prevent non-specific binding.
- b. Cell Incubation:
- Add PBMCs or isolated CD8+ T cells to the wells.
- Stimulate the cells with the NP (383-391) peptide (1-10 μg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA).
- Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- c. Detection:
- Wash the plate to remove the cells.
- Add a biotinylated anti-human IFN-y detection antibody and incubate.
- Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
- Wash the plate and add a substrate that forms an insoluble colored precipitate upon enzymatic reaction.
- Stop the reaction by washing with water.



 Allow the plate to dry and count the number of spots, where each spot represents a single IFN-y-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific cell subsets.[21] [22]

a. Cell Stimulation:

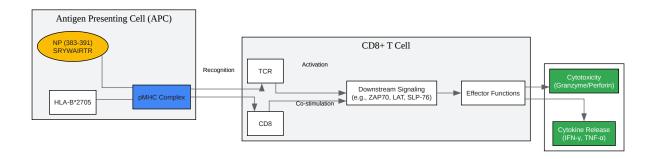
Stimulate PBMCs with the NP (383-391) peptide for several hours in the presence of a
protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to
accumulate within the cell.

b. Cell Staining:

- Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) to identify the T cell population of interest.
- Fix and permeabilize the cells to allow antibodies to access intracellular proteins.
- Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFNy, TNF-α).
- c. Flow Cytometry Analysis:
- Acquire the stained cells on a flow cytometer.
- Gate on the CD8+ T cell population and analyze the percentage of these cells that are positive for IFN-y and/or TNF-α.

Visualizations Signaling and Experimental Workflows

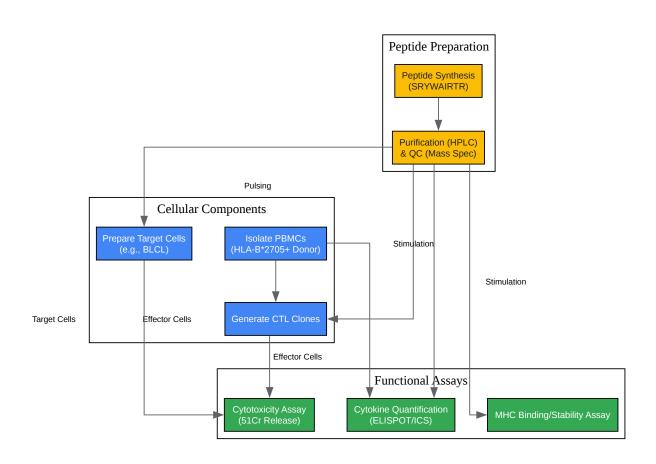




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Caption: T-Cell Receptor (TCR) recognition of the NP (383-391)-pMHC complex on an APC.





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Caption: Overall experimental workflow for assessing the immunogenicity of the NP (383-391) peptide.

Conclusion

The influenza virus NP (383-391) peptide is a well-characterized, immunodominant CTL epitope restricted by HLA-B*2705. Its high degree of conservation and demonstrated ability to elicit potent cytotoxic and cytokine responses in vitro underscore its importance as a target for



universal influenza vaccine development. The detailed protocols and compiled data within this guide provide a comprehensive resource for researchers aiming to further investigate the immunobiology of this critical epitope, evaluate vaccine candidates, or develop novel T-cell-based immunotherapies. Future studies should continue to explore the in vivo relevance of these findings and the potential for NP (383-391)-based strategies to confer broad and lasting protection against influenza A virus.

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References

- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. A Mutation in the HLA-B*2705-Restricted NP383-391 Epitope Affects the Human Influenza A Virus-Specific Cytotoxic T-Lymphocyte Response In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. MHC/Peptide Stability Assay Creative BioMart [mhc.creativebiomart.net]
- 6. repub.eur.nl [repub.eur.nl]
- 7. mdpi.com [mdpi.com]
- 8. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Influenza A Virus Matrix Protein 1-Specific Human CD8+ T-Cell Response Induced in Trivalent Inactivated Vaccine Recipients PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HLA-B27-restricted T cells from patients with ankylosing spondylitis recognize peptides from B*2705 that are similar to bacteria-derived peptides PMC [pmc.ncbi.nlm.nih.gov]
- 13. content-assets.jci.org [content-assets.jci.org]



- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Human normal CTL clones: generation and properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. takara.co.kr [takara.co.kr]
- 19. content.protocols.io [content.protocols.io]
- 20. クローン単離および検証のためのガイドライン | Thermo Fisher Scientific JP [thermofisher.com]
- 21. journals.asm.org [journals.asm.org]
- 22. biorxiv.org [biorxiv.org]
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